molecular formula C24H19N3O B2394076 (E)-N-benzylidene-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine CAS No. 931316-05-1

(E)-N-benzylidene-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine

Cat. No. B2394076
CAS RN: 931316-05-1
M. Wt: 365.436
InChI Key: BJYMAGPOJUWFHS-PCLIKHOPSA-N
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Description

Pyrazole derivatives, which “(E)-N-benzylidene-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine” likely falls under, are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They are known for their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .


Synthesis Analysis

The synthesis of pyrazole derivatives is a significant area of organic chemistry. Various researchers focus on preparing this functional scaffold and finding new and improved applications . The discussion often involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives involves a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) .


Chemical Reactions Analysis

Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are diverse and valuable, giving them synthetical, biological, and photophysical properties .

Scientific Research Applications

Addition and Cycloaddition Reactions

One area of application involves addition and cycloaddition reactions, which are fundamental in synthesizing diverse heterocyclic compounds. For example, pyrazole derivatives engage in addition reactions with primary aromatic amines to yield various adducts, showcasing their versatility in forming new chemical bonds and structures. Cycloaddition reactions, such as Diels-Alder reactions, further demonstrate the potential of pyrazole derivatives to act as dienes or dienophiles, creating complex cyclic compounds useful in medicinal chemistry and material science (Aly, Younes, Atta, & Metwally, 1997).

Synthesis and Characterization

Another application involves the synthesis and characterization of pyrazole derivatives, highlighting their potential in drug discovery. For instance, the synthesis of pyrazole derivatives and their subsequent characterization through techniques such as X-ray crystallography, NMR spectroscopy, and mass spectroscopy can lead to the identification of novel compounds with potential antitumor, antifungal, and antibacterial properties. Such research contributes to the discovery of new pharmacophores and the development of new therapeutic agents (Titi et al., 2020).

Biological Activity

The evaluation of biological activities of pyrazole derivatives is a critical application in medicinal chemistry. Research on compounds like N-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes demonstrates significant in vitro cytotoxic activity against human leukemia cells and antimicrobial activity against various bacteria and yeasts. Such studies underscore the potential of pyrazole derivatives in the development of new anticancer and antimicrobial agents, contributing to the fight against diseases and infections (Asegbeloyin et al., 2014).

Mechanism of Action

While the specific mechanism of action for “(E)-N-benzylidene-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine” is not available, similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, have been designed and synthesized as novel CDK2 targeting compounds .

Safety and Hazards

While specific safety and hazard information for “(E)-N-benzylidene-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine” is not available, it’s important to handle all chemical compounds with care, avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The future of pyrazole derivatives lies in synthesizing structurally diverse derivatives efficiently and selectively, which is an important area of organic chemistry . Researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

(E)-N-(8-methyl-2-phenyl-4H-chromeno[2,3-c]pyrazol-3-yl)-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O/c1-17-9-8-12-19-15-21-23(25-16-18-10-4-2-5-11-18)27(20-13-6-3-7-14-20)26-24(21)28-22(17)19/h2-14,16H,15H2,1H3/b25-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYMAGPOJUWFHS-PCLIKHOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(N(N=C3O2)C4=CC=CC=C4)N=CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)CC3=C(N(N=C3O2)C4=CC=CC=C4)/N=C/C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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